molecular formula C9H4F7I B3031494 4-(Heptafluoroisopropyl)iodobenzene CAS No. 40161-59-9

4-(Heptafluoroisopropyl)iodobenzene

Cat. No.: B3031494
CAS No.: 40161-59-9
M. Wt: 372.02 g/mol
InChI Key: BQLMQSIVUSOLBF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(Heptafluoroisopropyl)iodobenzene typically involves the iodination of 4-(Heptafluoroisopropyl)benzene. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Heptafluoroisopropyl)iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include halogens, oxidizing agents, and reducing agents.

Scientific Research Applications

4-(Heptafluoroisopropyl)iodobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Heptafluoroisopropyl)iodobenzene involves its interaction with specific molecular targets. The compound can act as a halogenating agent, introducing iodine atoms into other molecules. This process can affect various biochemical pathways and molecular interactions, depending on the specific application and target .

Comparison with Similar Compounds

4-(Heptafluoroisopropyl)iodobenzene is unique due to its heptafluoroisopropyl group, which imparts distinct chemical properties compared to other iodobenzene derivatives. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F7I/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLMQSIVUSOLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F7I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476364
Record name 1-Iodo-4-[perfluoro-1-(trifluoromethyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40161-59-9
Record name 1-Iodo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40161-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-4-[perfluoro-1-(trifluoromethyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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